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Compound of Interest |

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol
CAS No.: 1200-15-3
Cat. No.: B072105

Strategic Profile: 2-[(4-
chlorophenyl)methoxy]ethanol

Technical Monograph & Utilization Guide

Executive Technical Summary

2-[(4-chlorophenyl)methoxy]ethanol is a bifunctional organic intermediate characterized by a
primary hydroxyl group linked via an ethylene bridge to a 4-chlorobenzyl ether moiety. In
medicinal chemistry and material science, it serves as a critical O-benzyl protected building
block.

Unlike its phenoxy analog (2-phenoxyethanol), the insertion of the benzylic methylene group (

) alters the electronic influence of the chlorophenyl ring on the terminal alcohol, increasing
nucleophilicity and modifying lipophilicity (LogP). This molecule is primarily utilized as a
precursor in the synthesis of antihistamines, agrochemicals, and as a lipophilic linker in
fragment-based drug discovery (FBDD).

Physicochemical Characterization

The following data establishes the baseline identity for quality control and reaction
stoichiometry.
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Parameter

Value | Characteristic

Significance

IUPAC Name

2-[(4-

chlorophenyl)methoxy]ethanol

Definitive nomenclature

Common Synonyms

2-(4-Chlorobenzyloxy)ethanol;
Ethylene glycol 4-chlorobenzyl

Sourcing identifiers

ether
CAS Registry 1200-15-3 Global identification
Molecular Formula Stoichiometric calculation
Molecular Weight 186.63 g/mol Mass balance
Density glcm? Volumetric dosing
Boiling Point 131-132 °C @ 3 Torr Vacuum distillation purification

LogP (Predicted)

~1.85

Lipophilicity/Membrane

permeability

H-Bond Donors

1 (Primary Alcohol)

Derivatization potential

H-Bond Acceptors

2 (Ether, Alcohol)

Solubility profile

Synthetic Methodology: Optimized Workflow

The most robust synthesis involves a Williamson Ether Synthesis utilizing phase-transfer
catalysis (PTC) to minimize side reactions (such as self-polymerization of ethylene glycol).

Reaction Logic

o Electrophile: 4-Chlorobenzyl chloride (High reactivity due to benzylic position).
» Nucleophile: Ethylene glycol (Used in excess to favor mono-alkylation over di-alkylation).
e Base: Sodium Hydroxide (NaOH) or Sodium Hydride (NaH).

o Catalyst: Tetrabutylammonium bromide (TBAB) for liquid-liquid PTC.
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Step-by-Step Protocol

Objective: Synthesis of 100g of 2-[(4-chlorophenyl)methoxy]ethanol.

Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and
dropping funnel.

Solvent System: Charge the flask with Ethylene Glycol (300 mL) (Excess serves as solvent
and reactant to prevent formation of the bis-benzyl ether).

Activation: Add NaOH pellets (20g, 0.5 mol) and TBAB (1.6g, 5 mmol). Heat to 60°C with
vigorous stirring until dissolved.

Addition: Dropwise add 4-Chlorobenzyl chloride (64.4g, 0.4 mol) over 45 minutes. Caution:
Exothermic.

Reaction: Reflux at 100°C for 4 hours. Monitor consumption of benzyl chloride via TLC
(Hexane:EtOAc 8:2).

Workup:

o

Cool to room temperature.

o Dilute with water (500 mL) and extract with Dichloromethane (DCM) (
mL).

o Wash organic layer with brine (
mL).

o Dry over anhydrous

and concentrate in vacuo.

Purification: Distill the crude oil under reduced pressure (0.5-3 mmHg). Collect fraction
boiling at ~128-132°C.

Synthetic Pathway Visualization
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The following diagram illustrates the synthesis and potential downstream derivatization
pathways.

4-Chlorobenzyl Chloride NaOH, TBAB Oxidation:
(Electrophile) 60°C _Hel Swern Oxidation_ (4-chlorobenzyloxy)acetaldehyde
Transition State Reflux 4h 2-[(4-chlorophenyl)methoxylethanol g -
(Alkoxide Attack) (Target) ~ - JsCl, Pyridine
Ethylene cyco Y— 0000 e T » Activation:
(Nucleophile/Solvent) Tosylate Derivative

Click to download full resolution via product page

Caption: Figure 1. Phase-transfer catalyzed synthesis of 2-[(4-chlorophenyl)methoxy]ethanol
and key derivatization options.

Analytical Validation (Self-Validating System)

To ensure the protocol yielded the correct isomer (mono-ether vs. bis-ether), use the following
spectroscopic markers.

e 1H NMR (

, 400 MHz):

o 7.30 (m, 4H): Aromatic protons (Characteristic AA'BB' system of 4-chlorophenyl).

o

4.55 (s, 2H): Benzylic

(Singlet, shifts downfield due to oxygen).

o

3.75 (m, 2H):

(Methylene adjacent to ether).

o

3.60 (M, 2H):

(Methylene adjacent to alcohol).

o

2.10 (br s, 1H):

(Exchangeable with
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).
e Mass Spectrometry (GC-MS):
o Molecular lon:
186 (M+) and 188 (M+2) in 3:1 ratio (Chlorine isotope pattern).
o Base Peak:

125 (

cation), indicating cleavage of the benzyl ether bond.

Biopharmaceutical Implications

For researchers applying this molecule in drug development:

» Metabolic Stability: The benzylic ether linkage is susceptible to oxidative dealkylation by
Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), yielding 4-chlorobenzyl
alcohol and ethylene glycol. This must be accounted for in ADME studies.

» Blood-Brain Barrier (BBB): With a LogP of ~1.85 and a molecular weight < 200, this molecule
exhibits high passive diffusion potential. It is an excellent candidate for CNS-active drug

linkers.

o Fragment-Based Discovery: The 4-chlorobenzyl moiety is a "privileged structure" often
binding to hydrophobic pockets in GPCRs (e.g., Histamine H1 receptors).

Safety & Toxicology (HSE)
» Hazard Classification: Irritant (Skin/Eye).

« Handling: Wear nitrile gloves and safety goggles. The benzyl chloride precursor is a potent
lachrymator; all initial steps must occur in a fume hood.

o Storage: Hygroscopic. Store under nitrogen in a cool, dry place to prevent moisture
absorption which complicates stoichiometric precision in downstream reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

 To cite this document: BenchChem. [2-[(4-chlorophenyl)methoxy]ethanol basic
characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072105#2-4-chlorophenyl-methoxy-ethanol-basic-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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